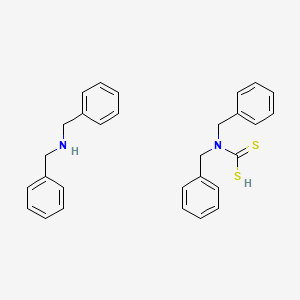
Dibenzylammonium dibenzyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylammonium dibenzyldithiocarbamate is a chemical compound with the molecular formula C29H30N2S2 and a molecular weight of 470.69 g/mol . It is primarily used for the enrichment of heavy metals and is known for its high purity, typically ≥97.0% . This compound is often utilized in analytical chemistry for the precipitation of trace amounts of heavy metals for subsequent analysis by techniques such as x-ray fluorescence spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylammonium dibenzyldithiocarbamate can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete, forming dibenzyldithiocarbamate.
- The product is then purified by recrystallization .
Dibenzylamine: is dissolved in an appropriate solvent such as ethanol.
Carbon disulfide: is added to the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibenzylammonium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
Scientific Research Applications
Dibenzylammonium dibenzyldithiocarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification of water by removing trace metal contaminants.
Mechanism of Action
The mechanism by which dibenzylammonium dibenzyldithiocarbamate exerts its effects involves the formation of complexes with metal ions. The dithiocarbamate group has a high affinity for metal ions, allowing it to effectively bind and precipitate them from solutions. This property is particularly useful in analytical chemistry and environmental science for the detection and removal of trace metals .
Comparison with Similar Compounds
Similar Compounds
- Sodium dibenzyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Dibenzylammonium dibenzyldithiocarbamate is unique due to its high purity and specific application in the enrichment of heavy metals. Unlike other dithiocarbamates, it is particularly effective in the precipitation of trace metals, making it valuable in analytical and environmental applications .
Properties
CAS No. |
66216-84-0 |
|---|---|
Molecular Formula |
C29H30N2S2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |
InChI Key |
TVQBOCMFTVVKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



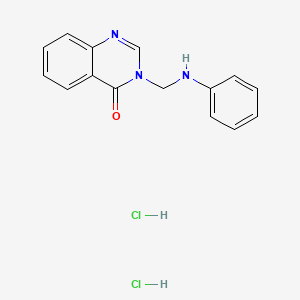
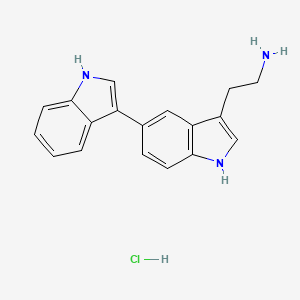

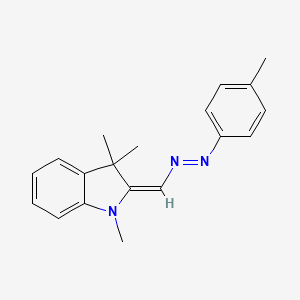
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)

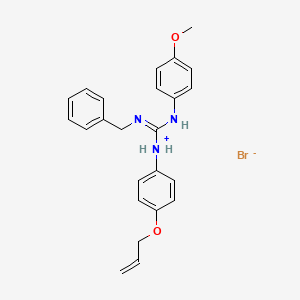
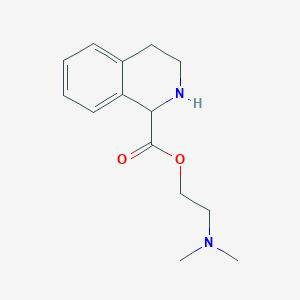
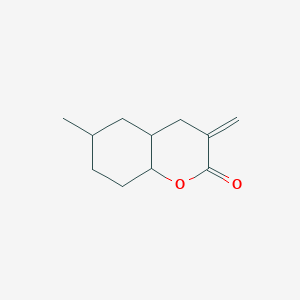
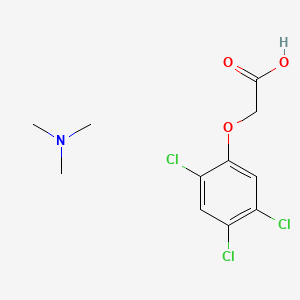

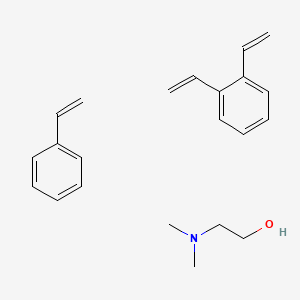
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
